molecular formula C35H42F3N5O3 B13149317 Tert-butyl 4-(5-isopropoxy-2-methyl-4-(4-(spiro[cyclopropane-1,3'-indoline]-1'-yl)-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)piperidine-1-carboxylate

Tert-butyl 4-(5-isopropoxy-2-methyl-4-(4-(spiro[cyclopropane-1,3'-indoline]-1'-yl)-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)piperidine-1-carboxylate

Cat. No.: B13149317
M. Wt: 637.7 g/mol
InChI Key: HKMIHBQRCIXPCY-UHFFFAOYSA-N
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Description

This compound features a tert-butyl carbamate-protected piperidine core linked to a substituted phenyl group. Key structural elements include:

  • Piperidine-1-carboxylate: Provides a rigid scaffold for functional group attachment, enhancing solubility and stability .
  • Phenyl substituents: A methyl group at position 2, an isopropoxy group at position 5, and a pyrimidin-2-ylamino group at position 2.
  • Pyrimidine moiety: Contains a spiro[cyclopropane-1,3'-indoline] system and a trifluoromethyl group at position 3.

Properties

Molecular Formula

C35H42F3N5O3

Molecular Weight

637.7 g/mol

IUPAC Name

tert-butyl 4-[2-methyl-5-propan-2-yloxy-4-[[4-spiro[2H-indole-3,1'-cyclopropane]-1-yl-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C35H42F3N5O3/c1-21(2)45-29-18-24(23-11-15-42(16-12-23)32(44)46-33(4,5)6)22(3)17-27(29)40-31-39-19-26(35(36,37)38)30(41-31)43-20-34(13-14-34)25-9-7-8-10-28(25)43/h7-10,17-19,21,23H,11-16,20H2,1-6H3,(H,39,40,41)

InChI Key

HKMIHBQRCIXPCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2CCN(CC2)C(=O)OC(C)(C)C)OC(C)C)NC3=NC=C(C(=N3)N4CC5(CC5)C6=CC=CC=C64)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-isopropoxy-2-methyl-4-(4-(spiro[cyclopropane-1,3’-indoline]-1’-yl)-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)piperidine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Spirocyclic Indoline Moiety: This step involves the cyclization of an appropriate indole derivative with a cyclopropane precursor under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Coupling with the Pyrimidine Ring: The pyrimidine ring is synthesized separately and then coupled with the spirocyclic indoline moiety using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the coupled intermediate.

    Final Protection with Tert-butyl Group: The final step involves the protection of the carboxylate group with a tert-butyl group using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy and methyl groups.

    Reduction: Reduction reactions can target the pyrimidine ring and the spirocyclic indoline moiety.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the piperidine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Medicine

    Therapeutics: Potential use in the treatment of diseases due to its ability to interact with biological targets.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-isopropoxy-2-methyl-4-(4-(spiro[cyclopropane-1,3’-indoline]-1’-yl)-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The spirocyclic indoline moiety and the trifluoromethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Name / Source Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Piperidine-carboxylate Spiro[indoline-cyclopropane], CF₃, isopropoxy ~650 (estimated) Unique spiro system; trifluoromethyl enhances stability
tert-Butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate Piperidine-carboxylate Pyrimidine-carboxamido, indazole 454 Indazole-pyrimidine hybrid; high HPLC purity (99.99%)
tert-Butyl 5-(3-(dimethylamino)acryloyl)-4-(trifluoromethyl)thiazol-2-yl(methyl)carbamate Thiazole-carbamate Trifluoromethyl, dimethylamino acryloyl ~450 (estimated) Thiazole core with acryloyl group; potential kinase inhibition
tert-Butyl (5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate Pyrazolo-pyrimidine Chromenone, fluorophenyl 615.7 Dual functionality: pyrazolo-pyrimidine and chromenone; brominated analog shows bioactivity

Functional Group Impact on Properties

  • Trifluoromethyl vs. Methyl/Methoxy : The CF₃ group in the target compound increases electronegativity and resistance to oxidative metabolism compared to methyl or methoxy groups in analogues (e.g., ’s 6-methoxyindazole derivative) .
  • Isopropoxy Group: Unlike ’s 3,4-dimethylphenoxy substituent, the isopropoxy group in the target compound may reduce π-π stacking interactions but improve solubility .

Biological Activity

Tert-butyl 4-(5-isopropoxy-2-methyl-4-(4-(spiro[cyclopropane-1,3'-indoline]-1'-yl)-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)piperidine-1-carboxylate, often referred to as compound CB24819486, is a complex organic molecule with significant potential in pharmaceutical applications. Its molecular formula is C35H42F3N5O3C_{35}H_{42}F_3N_5O_3, and it has a molecular weight of approximately 637.73 g/mol. This compound features multiple functional groups that contribute to its biological activity, particularly in the context of medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as receptors and enzymes involved in various signaling pathways. Preliminary studies suggest that it may exhibit antitumor , anti-inflammatory , and antimicrobial properties.

  • Antitumor Activity : Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. The spirocyclic structure is particularly noted for enhancing binding affinity to target proteins involved in cancer pathways.
  • Anti-inflammatory Properties : The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate cellular membranes and exert anti-inflammatory effects by modulating cytokine production.
  • Antimicrobial Effects : The piperidine moiety in the structure has been associated with antimicrobial activity, making this compound a candidate for further exploration against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInduces apoptosis in cancer cells; disrupts cell cycle
Anti-inflammatoryModulates cytokine production; reduces inflammation
AntimicrobialEffective against a range of bacterial strains

Case Study 1: Antitumor Efficacy

In a study published in Organic Letters, researchers evaluated the antitumor efficacy of similar compounds featuring spirocyclic structures. The findings indicated that these compounds could significantly reduce tumor growth in xenograft models by targeting specific oncogenic pathways. The mechanism was linked to the activation of apoptosis-related proteins, suggesting potential for therapeutic development against various cancers .

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory properties of compounds with trifluoromethyl substitutions. Results demonstrated that these compounds effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting a viable pathway for developing new anti-inflammatory drugs .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for assessing its therapeutic potential. Initial assessments indicate moderate lipophilicity due to the tert-butyl and isopropoxy groups, which may enhance oral bioavailability. However, further studies are needed to evaluate its metabolic stability and potential toxicity.

Table 2: Pharmacokinetic Properties

PropertyValue/Description
LipophilicityModerate
BioavailabilityNeeds further evaluation
Metabolic StabilityUnder investigation
ToxicityPreliminary assessments suggest low toxicity at therapeutic doses

Q & A

Basic: What are the key synthetic strategies for constructing the spiro[cyclopropane-1,3'-indoline] and trifluoromethylpyrimidine moieties in this compound?

Methodological Answer:
The synthesis of spirocyclic systems like spiro[cyclopropane-1,3'-indoline] typically involves cyclopropanation via transition-metal-catalyzed reactions (e.g., Rh or Pd) or [2+1] cycloadditions using diazo compounds . For the trifluoromethylpyrimidine moiety, nucleophilic substitution on chloropyrimidines with trifluoromethylthiolate (CF₃S⁻) or direct trifluoromethylation using Cu/Ag-mediated coupling is common . The tert-butyl-protected piperidine can be introduced via Boc-protection of the amine intermediate under anhydrous conditions (e.g., NaH/THF) .

Advanced: How can steric hindrance from the spirocyclic indoline group be mitigated during coupling reactions?

Methodological Answer:
Steric hindrance in spirocyclic systems often requires optimized reaction conditions:

  • Catalyst selection : Use bulky ligands (e.g., XPhos, SPhos) to enhance turnover in Pd-catalyzed cross-couplings .
  • Temperature control : Elevated temperatures (80–120°C) improve reactivity for SNAr (nucleophilic aromatic substitution) on the pyrimidine ring .
  • Solvent polarity : Polar aprotic solvents like DMF or NMP increase solubility of bulky intermediates .
    Evidence from similar spirocyclic compounds suggests iterative screening of coupling partners (e.g., aryl boronic acids vs. amines) to bypass steric clashes .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structural complexity?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals from the spirocyclic and piperidine groups .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for the labile tert-butyloxycarbonyl (Boc) group .
  • X-ray crystallography : Resolve absolute stereochemistry of the spiro center using SHELX software for refinement .

Advanced: How can conformational flexibility of the piperidine ring impact biological activity, and how is this analyzed?

Methodological Answer:

  • Dynamic NMR : Monitor ring-flipping kinetics in solution to identify preferred conformers .
  • Molecular dynamics (MD) simulations : Parameterize force fields (e.g., AMBER) to predict interactions with rigid binding pockets (e.g., kinase domains) .
  • SAR studies : Compare activity of tert-butyl-protected vs. deprotected piperidine analogs to assess steric/electronic contributions .

Basic: What safety precautions are necessary when handling the trifluoromethyl and isopropoxy groups?

Methodological Answer:

  • Trifluoromethyl group : Avoid inhalation; use fume hoods due to potential release of HF during hydrolysis .
  • Isopropoxy group : Store under inert gas (N₂/Ar) to prevent oxidation to peroxides .
  • General handling : Follow SDS guidelines for tert-butyl carbamates, including PPE (gloves, goggles) and emergency protocols for skin/eye exposure .

Advanced: How do electronic effects of the trifluoromethyl group influence pyrimidine ring reactivity in cross-couplings?

Methodological Answer:
The electron-withdrawing CF₃ group deactivates the pyrimidine ring, requiring:

  • Activation strategies : Use Pd(OAc)₂ with electron-deficient ligands (e.g., P(3,5-CF₃C₆H₃)₃) for Suzuki-Miyaura couplings .
  • Directed metalation : Exploit ortho-directing effects of CF₃ for regioselective functionalization .
    Contradictions in reactivity (e.g., failed vs. successful couplings) may arise from competing σ-complex intermediates, resolvable via DFT calculations .

Basic: How is the Boc-protected piperidine deprotected without degrading the spirocyclic system?

Methodological Answer:

  • Acidolysis : Use TFA/DCM (1:4 v/v) at 0°C to minimize side reactions with acid-sensitive groups (e.g., indoline) .
  • Alternative methods : HCl in dioxane (4M) for milder conditions, followed by neutralization with Amberlyst A21 resin .

Advanced: What strategies resolve data contradictions in biological assays (e.g., IC₅₀ variability)?

Methodological Answer:

  • Solubility optimization : Use co-solvents (DMSO/PEG-400) to address aggregation in aqueous buffers .
  • Counter-screening : Test against off-targets (e.g., BET family bromodomains) to rule out non-specific binding .
  • Metabolic stability assays : Compare microsomal half-lives (human vs. rodent) to explain species-dependent activity .

Basic: What computational tools predict the compound’s drug-likeness and synthetic accessibility?

Methodological Answer:

  • SwissADME : Evaluate Lipinski’s rule compliance (e.g., MW < 500, logP < 5) .
  • SYLVIA : Score synthetic complexity based on ring systems (spiro, piperidine) and functional groups (CF₃, Boc) .

Advanced: How can the spirocyclic system’s strain energy affect its stability in long-term storage?

Methodological Answer:

  • Accelerated stability studies : Monitor degradation (HPLC) under stress conditions (40°C/75% RH) for 4 weeks .
  • DFT calculations : Calculate strain energy (kcal/mol) using Gaussian09 to identify prone-to-opening bonds .
  • Stabilizers : Co-formulate with antioxidants (BHT) or store under N₂ to prevent radical-mediated decomposition .

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